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Compound of Interest

Compound Name: 5-Aminoquinolin-2(1H)-one

Cat. No.: B041705 Get Quote

Introduction

5-Aminoquinolin-2(1H)-one, with the CAS Number 61317-32-6, is a quinolinone derivative of

interest in medicinal chemistry and drug development.[1][2][3][4] Its structure combines a

lactam ring with an aromatic amine, suggesting potential for diverse biological activities. This

guide provides a comprehensive overview of the expected spectroscopic data for 5-
Aminoquinolin-2(1H)-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also

presented.

It is important to note that while the existence of this compound is documented, a complete set

of experimentally validated spectroscopic data is not readily available in publicly accessible

literature. Therefore, the data presented in the following tables are predicted based on the

analysis of structurally related compounds and established principles of spectroscopic

interpretation.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 5-Aminoquinolin-2(1H)-
one. These predictions are based on data from similar quinolinone and aminoquinoline

structures.[5][6][7][8]

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-3 6.4 - 6.6 d 9.0 - 10.0

H-4 7.7 - 7.9 d 9.0 - 10.0

H-6 6.8 - 7.0 d 7.5 - 8.5

H-7 7.2 - 7.4 t 7.5 - 8.5

H-8 7.0 - 7.2 d 7.5 - 8.5

NH (amide) 10.0 - 12.0 br s -

NH₂ (amine) 4.5 - 5.5 br s -

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-2 162 - 165

C-3 120 - 123

C-4 138 - 141

C-4a 115 - 118

C-5 145 - 148

C-6 110 - 113

C-7 128 - 131

C-8 118 - 121

C-8a 138 - 141

Table 3: Predicted IR Spectroscopic Data
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Description

N-H (amide) 3100 - 3300 Stretching, broad

N-H (amine) 3300 - 3500 Stretching, two bands

C-H (aromatic) 3000 - 3100 Stretching

C=O (lactam) 1650 - 1680 Stretching

C=C (aromatic) 1580 - 1620 Stretching

C-N 1250 - 1350 Stretching

Table 4: Predicted Mass Spectrometry Data

Parameter Predicted Value

Molecular Formula C₉H₈N₂O

Molecular Weight 160.17 g/mol

Exact Mass 160.0637

Predicted [M+H]⁺ 161.0715

Common Fragments Loss of CO, loss of NH₃

Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to

characterize 5-Aminoquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:
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Weigh approximately 5-10 mg of 5-Aminoquinolin-2(1H)-one.

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).[9]

Thoroughly mix the solution to ensure homogeneity.

Transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 16 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.[9]

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled experiment.

Spectral Width: Approximately 240 ppm.

Number of Scans: 1024 or more.

Relaxation Delay: 2 seconds.[9]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Apply baseline correction.

Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ

39.52 for ¹³C).[10]
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 5-Aminoquinolin-2(1H)-one with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

uniform powder is obtained.[11]

Place a portion of the mixture into a pellet-forming die.

Press the die under high pressure (several tons) to form a transparent or translucent pellet.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

Collect a background spectrum of the empty sample compartment.

Collect the spectrum of the sample pellet.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electrospray ionization (ESI) source.
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Sample Preparation:

Prepare a stock solution of 5-Aminoquinolin-2(1H)-one in a suitable solvent (e.g., methanol

or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[12]

A small amount of formic acid (0.1%) can be added to the final solution to promote

protonation for positive ion mode analysis.

Acquisition Parameters (Positive ESI Mode):

Ionization Mode: Electrospray Ionization (ESI), positive.

Mass Range: m/z 50 - 500.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS)

mode for fragmentation analysis.

Data Processing:

The acquired data is processed using the instrument's software.

The exact mass of the molecular ion ([M+H]⁺) is determined from the full scan spectrum.

The fragmentation pattern is analyzed from the MS/MS spectrum to aid in structural

elucidation.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized compound like 5-Aminoquinolin-2(1H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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